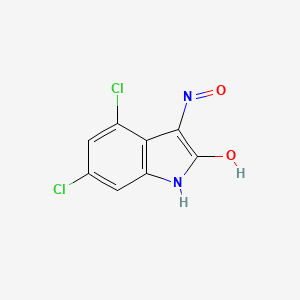
(6-Acetamidophenazin-2-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Acetamidophenazin-2-yl) acetate is an organic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol It is characterized by the presence of an acetyloxy group attached to a phenazine ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetamidophenazin-2-yl) acetate typically involves the acetylation of 7-hydroxy-1-phenazinylamine. The reaction is carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:
7-Hydroxy-1-phenazinylamine+Acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(6-Acetamidophenazin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenazine derivatives.
Aplicaciones Científicas De Investigación
(6-Acetamidophenazin-2-yl) acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Acetamidophenazin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[7-(Hydroxy)-1-phenazinyl]acetamide
- N-[7-(Methoxy)-1-phenazinyl]acetamide
- N-[7-(Ethoxy)-1-phenazinyl]acetamide
Uniqueness
(6-Acetamidophenazin-2-yl) acetate is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
18450-10-7 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.298 |
Nombre IUPAC |
(6-acetamidophenazin-2-yl) acetate |
InChI |
InChI=1S/C16H13N3O3/c1-9(20)17-13-4-3-5-14-16(13)19-12-7-6-11(22-10(2)21)8-15(12)18-14/h3-8H,1-2H3,(H,17,20) |
Clave InChI |
MAORRHKNBWIOGK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC(=O)C |
Sinónimos |
N-[7-(Acetyloxy)-1-phenazinyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579499.png)

![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
![zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B579503.png)

![(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine](/img/structure/B579506.png)

![2-{(4-Chlorobenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B579512.png)
![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)


